Triphenylphosphine oxide

Catalog No.
S580798
CAS No.
791-28-6
M.F
C18H15OP
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylphosphine oxide

CAS Number

791-28-6

Product Name

Triphenylphosphine oxide

IUPAC Name

diphenylphosphorylbenzene

Molecular Formula

C18H15OP

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

FIQMHBFVRAXMOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

NSC 398; PP 560; TPPO; Triphenyl Phosphorus Oxide; Triphenylphosphine Monoxide; Orlistat Related Compound C

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Triphenylphosphine oxide is an organophosphorus compound with the chemical formula OP(C₆H₅)₃. It appears as a colorless crystalline solid and is commonly encountered as a byproduct in various organic reactions involving triphenylphosphine. Structurally, it features a tetrahedral geometry around the phosphorus atom, with a P-O bond length of approximately 1.48 Å. This compound is known for its ability to act as a crystallizing agent for other chemical compounds, particularly those containing acidic hydrogen atoms, such as phenols .

TPPO's primary mechanism of action in scientific research lies in its ability to interact with acidic functionalities through its Lewis basic oxygen center. This facilitates crystal packing, promoting crystallization of target molecules for analysis [].

Catalyst and Lewis Base:

  • Ph₃PO acts as a Lewis base due to the presence of a lone pair of electrons on the oxygen atom. This property allows it to form temporary bonds with Lewis acids, facilitating various chemical reactions.
  • As a catalyst, Ph₃PO can accelerate reaction rates without being consumed in the process. It is particularly useful in epoxidations, Michael reactions, and coupling reactions.

Ligand for Metal Complexes:

  • Ph₃PO's lone pair electrons also enable it to form coordination complexes with metal ions. These complexes find applications in various areas of research, including:
    • Catalysis: They can act as catalysts for various organic reactions.
    • Materials science: They can be used in the development of new materials with specific properties.
    • Bioinorganic chemistry: They can help model the interaction of metal ions with biological molecules [].

Starting Material for Organophosphorus Compounds:

  • Ph₃PO serves as a valuable starting material for the synthesis of various organophosphorus compounds. These compounds have diverse applications, including:
    • Flame retardants: They can be used to impart flame retardancy to polymers.
    • Medicines: Some organophosphorus compounds have medicinal properties, such as certain insecticides and nerve agents [].

Research into Ph₃PO Upcycling:

  • Due to its large-scale production as a byproduct in other chemical processes, Ph₃PO is often considered waste. However, recent research efforts are exploring methods to upcycle Ph₃PO into valuable chemicals, thereby promoting sustainable practices in the chemical industry.

  • Desulfurization: In the presence of visible light, triphenylphosphine oxide can facilitate C–C coupling reactions via radical mechanisms. The compound forms a complex with triphenylphosphine, promoting electron transfer and generating radicals that react with thiols to produce carbon radicals .
  • Conversion to Phosphines: Triphenylphosphine oxide can be reduced back to triphenylphosphine using deoxygenation agents like trichlorosilane or phosgene .
  • Reactions with Sodium: It reacts rapidly with metallic sodium in tetrahydrofuran, leading to the production of various valuable phosphorus compounds, showcasing its versatility in synthetic chemistry .

Triphenylphosphine oxide can be synthesized through several methods:

  • Oxidation of Triphenylphosphine: The most common method involves the oxidation of triphenylphosphine using oxygen or air, where ambient conditions facilitate the conversion to triphenylphosphine oxide .
  • Reactions with Chlorinated Compounds: It can also be synthesized from reactions involving chlorinated phosphorus compounds and alcohols, which yield triphenylphosphine oxide along with hydrogen chloride .

Triphenylphosphine oxide has several notable applications:

  • Catalyst in Organic Synthesis: It serves as a catalyst in various organic transformations, including Wittig and Mitsunobu reactions, where it plays a crucial role in facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
  • Crystallization Agent: Due to its ability to stabilize difficult-to-crystallize molecules, it is often employed in crystallography and material science .
  • Research Tool: It is used in studies involving electron transfer processes and radical chemistry due to its ability to form complexes that enhance light absorption and electron transfer capabilities .

Interaction studies involving triphenylphosphine oxide primarily focus on its behavior in catalytic systems and its interactions with other reagents. Notably, its complexation with metals has been explored, revealing insights into coordination chemistry that may lead to new catalytic applications. Additionally, studies have indicated that it can effectively precipitate from reaction mixtures based on differences in solubility and polarity, allowing for efficient purification processes .

Triphenylphosphine oxide shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:

CompoundStructureUnique Features
TriphenylphosphineOP(C₆H₅)₃Reducing agent; precursor to triphenylphosphine oxide
Phosphorus pentoxideP₂O₅Strong oxidizing agent; used in dehydration reactions
Diphenyl phosphinic acid(C₆H₅)₂P(O)(OH)Exhibits acidic properties; used in coordination chemistry
PhosgeneCOCl₂Toxic compound; used for synthesis of isocyanates

Uniqueness of Triphenylphosphine Oxide: Unlike many phosphines or phosphonates, triphenylphosphine oxide is stable under ambient conditions and serves both as a byproduct and an active reagent in various synthetic pathways. Its ability to act as a catalyst in photo

Physical Description

Solid; [IUCLID] Beige crystalline solid; [Aldrich MSDS]

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

278.086052095 g/mol

Monoisotopic Mass

278.086052095 g/mol

Heavy Atom Count

20

LogP

2.83 (LogP)

Appearance

Assay:≥98%A crystalline solid

Melting Point

156.5 °C

UNII

Z69161FKI3

GHS Hazard Statements

Aggregated GHS information provided by 207 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 207 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 202 of 207 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (98.51%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.60e-09 mmHg

Pictograms

Irritant

Irritant

Other CAS

791-28-6

Wikipedia

Triphenylphosphine_oxide

General Manufacturing Information

Synthetic Rubber Manufacturing
Phosphine oxide, triphenyl-: ACTIVE

Dates

Modify: 2023-08-15

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